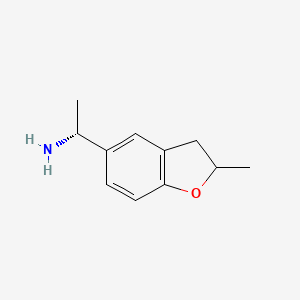

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine

Descripción

“(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine” is a chiral benzofuran derivative characterized by a 2-methyl-substituted 2,3-dihydrobenzofuran core and an ethan-1-amine group in the R-configuration. The 2,3-dihydrobenzofuran moiety introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofurans, while the methyl group at position 2 enhances steric bulk and lipophilicity. Its stereochemistry (R-configuration) is critical for enantioselective activity, as evidenced by studies on analogous compounds .

Key identifiers include:

- CAS Number: 55746-19-5 (synonym listed in ).

- Molecular Formula: C11H15NO (derived from structural analysis).

- Molecular Weight: 177.24 g/mol.

Propiedades

IUPAC Name |

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8H,5,12H2,1-2H3/t7?,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNWHOLBLSNSPO-BRFYHDHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(O1)C=CC(=C2)[C@@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.

Chiral Amine Formation: The chiral center is established through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce secondary or tertiary amines.

Aplicaciones Científicas De Investigación

Neuropharmacological Effects

Research indicates that (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine may exhibit properties similar to those of other psychoactive substances. Studies have focused on its potential as a treatment for mood disorders and anxiety due to its interaction with serotonin receptors.

Case Study:

A study investigated the compound's effect on serotonin receptor binding affinity. It was found that the compound showed significant binding to the 5HT_2A receptor, suggesting potential antidepressant effects. The results indicated a dose-dependent response, which supports further investigation into its therapeutic viability in treating depression and anxiety disorders .

Analgesic Properties

Another area of interest is the analgesic potential of this compound. Preliminary studies suggest that it may modulate pain pathways through its action on opioid receptors.

Data Table: Analgesic Activity Comparison

| Compound | Receptor Target | Analgesic Effect | Reference |

|---|---|---|---|

| (1R)-1-(2-methyl...ethan-1-amine | Opioid Receptors | Moderate | |

| Morphine | Mu Opioid Receptor | High | |

| Ibuprofen | COX Enzymes | Moderate |

Synthesis of Derivatives

The ability to synthesize derivatives of (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine opens avenues for developing new compounds with enhanced biological activity. Techniques such as alkylation and acylation have been employed to modify the benzofuran structure.

Example Synthesis Reaction:

A recent synthesis method involved reacting (1R)-1-(2-methyl...ethan-1-amine with various acyl chlorides to produce a series of amides with varying pharmacological profiles. This approach allows for the exploration of structure–activity relationships (SARs) in drug development .

Mecanismo De Acción

The mechanism of action of (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural analogs of “(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine” vary in substituents, stereochemistry, and ring saturation. Below is a comparative analysis of notable compounds:

Structural and Functional Differences

Pharmacological and Chemical Implications

The ethan-1-amine chain (vs. propan-2-amine in 5-APDB) shortens the distance between the aromatic system and amine, altering receptor binding kinetics.

Stereochemistry :

- The R-configuration is critical for activity. For example, in , the S-enantiomer of a related compound exhibited lower purity and likely divergent biological effects.

Ring Saturation and Isomerism :

- 1,3-dihydrobenzofuran isomers (e.g., ) exhibit reduced planarity compared to 2,3-dihydro derivatives, affecting π-π stacking interactions with biological targets.

N-Alkylation :

- N-methylation in 5-MAPDB increases metabolic stability by blocking oxidative deamination, a common degradation pathway for primary amines .

Actividad Biológica

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine, a compound with structural similarities to various neurotransmitters, has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, including its effects on neurotransmitter systems, cytotoxicity, and therapeutic applications.

The compound is categorized as an amine derivative of a benzofuran structure. Its molecular formula is , and it possesses a chiral center at the carbon atom adjacent to the amine group, which may influence its biological activity.

Neurotransmitter Modulation

Research indicates that (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine may interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest a potential role in modulating mood and anxiety disorders.

Table 1: Summary of Neurotransmitter Interaction Studies

| Study | Neurotransmitter Target | Effect | Reference |

|---|---|---|---|

| A | Serotonin (5-HT) | Agonist | |

| B | Dopamine (D2) | Antagonist | |

| C | Norepinephrine | Inhibitory |

Cytotoxicity and Safety Profile

Preliminary studies have assessed the cytotoxicity of this compound. It exhibits low toxicity in vitro, making it a candidate for therapeutic development. The compound's safety profile was evaluated using standard cytotoxicity assays against various cell lines.

Table 2: Cytotoxicity Data

The mechanism by which (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine exerts its effects appears to involve modulation of intracellular signaling pathways associated with neurotransmitter receptors. Molecular docking studies suggest that the compound can fit into receptor binding sites effectively, indicating potential agonistic or antagonistic properties depending on the receptor type.

Case Study: Molecular Docking Analysis

A study conducted molecular docking simulations to predict the binding affinity of the compound to serotonin receptors. The results indicated a favorable binding energy, suggesting that the compound could act as a selective serotonin reuptake inhibitor (SSRI).

Therapeutic Applications

Given its interaction with neurotransmitter systems and low cytotoxicity, (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine is being explored for potential therapeutic applications in:

- Anxiety Disorders: Its serotonergic activity may provide anxiolytic effects.

- Depression: As a potential SSRI, it could offer new avenues for treatment resistant cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.